molecular formula C7H7F3N2O2S B1527886 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1334148-73-0

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1527886
CAS No.: 1334148-73-0
M. Wt: 240.21 g/mol
InChI Key: JMLRQPBJFHTAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C7H7F3N2O2S. It has a molecular weight of 240.20 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a trifluoroethyl group and a 4-methyl-1,3-thiazol-2-yl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, etc .

The storage temperature is room temperature . Other physical and chemical properties such as boiling point are not specified .

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in a number of reactions, such as the reaction of epoxides with alcohols or the reaction of carboxylic acids with alcohols. It has also been used as an intermediate in the synthesis of other compounds, such as the synthesis of 1,3-dithiolanes. In addition, this compound has been used to study the effects of trifluoroethyl esters on enzyme activity, as well as the effects of trifluoroethyl esters on the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The use of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it is relatively stable, and can be stored for long periods of time without degrading. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of acids or bases, which can limit its use in certain reactions.

Future Directions

There are a number of possible future directions for the use of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate. One possibility is to use it in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the study of enzyme activity, as well as the study of protein-protein interactions. Additionally, it could be used in the study of drug-target interactions, as well as the study of drug metabolism. Finally, it could be used in the study of the effects of trifluoroethyl esters on the activity of certain proteins.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoroethyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating their function. The thiazole ring is known to interact with biomolecules involved in metabolic pathways, such as those related to energy production and neurotransmitter synthesis .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic processes, potentially altering cellular energy balance and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoroethyl group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability. These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in energy production, neurotransmitter synthesis, and other essential cellular processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-15-5(11-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRQPBJFHTAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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